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molecular formula C11H7BrClNO2S B8362005 4-(Bromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylic acid

4-(Bromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylic acid

Cat. No. B8362005
M. Wt: 332.60 g/mol
InChI Key: INTVRUMOENQAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344160B2

Procedure details

Following the procedure described in Part D of Example 1, 1.00 g of commercially available of 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid, 0.502 mL of HMDS, 0.702 g of NBS and 32 mg of AIBN in 3.40 mL of CCl4 afforded the title compound (0.940 g, 72% yield) as a yellow/orange solid: 1H NMR (500 MHz, DMSO-d6) δ 11.06 (1H, br. s.), 8.02 (2H, d, J=8.25 Hz), 7.61 (2H, d, J=8.80 Hz), 5.01 (2H, s); HPLC retention time: 3.591 min; LCMS (ES): m/z 334 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.502 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.702 g
Type
reactant
Reaction Step Three
Name
Quantity
32 mg
Type
reactant
Reaction Step Four
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]([C:14]([OH:16])=[O:15])=[C:11]([CH3:13])[N:12]=2)=[CH:4][CH:3]=1.C[Si](N[Si](C)(C)C)(C)C.C1C(=O)N([Br:33])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:33][CH2:13][C:11]1[N:12]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[S:9][C:10]=1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)O
Step Two
Name
Quantity
0.502 mL
Type
reactant
Smiles
C[Si](C)(C)N[Si](C)(C)C
Step Three
Name
Quantity
0.702 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
32 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
3.4 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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